

Technical Support Center: Synthesis of Boc-L-beta-homoalanine

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Compound of Interest

Compound Name: *Boc-L-beta-homoalanine*

Cat. No.: B558362

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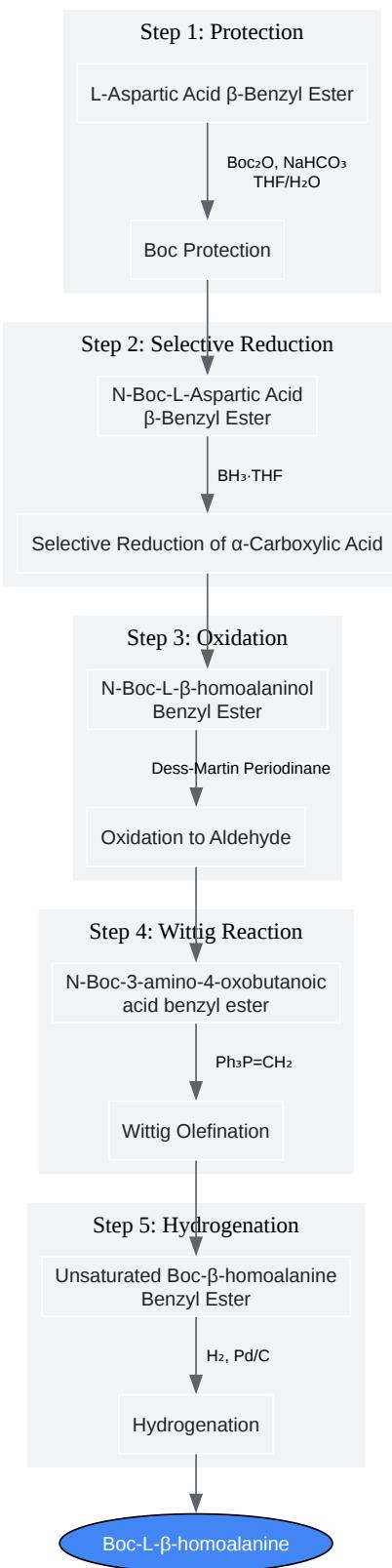
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of **Boc-L-beta-homoalanine**. The following information is intended to help overcome common challenges and improve reaction yields and product purity.

Plausible Synthetic Route Overview

A common and effective synthetic route to **Boc-L-beta-homoalanine** starts from the readily available L-aspartic acid. The strategy involves the protection of the amino and beta-carboxyl groups, followed by the selective reduction of the alpha-carboxyl group, oxidation to an aldehyde, a one-carbon chain extension via a Wittig reaction, and a final hydrogenation to yield the desired product.

Experimental Workflow

The overall synthetic workflow is depicted below:

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Caption: Synthetic workflow for **Boc-L-beta-homoalanine**.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-Boc-L-Aspartic Acid β -Benzyl Ester

- Materials: L-aspartic acid 4-benzyl ester, Di-tert-butyl dicarbonate (Boc₂O), Sodium bicarbonate (NaHCO₃), Tetrahydrofuran (THF), Water, Ethyl acetate, 10% Citric acid solution, Brine.
- Procedure:
 - Dissolve L-aspartic acid 4-benzyl ester (1 equivalent) and sodium bicarbonate (2 equivalents) in a mixture of water and THF.
 - Cool the reaction mixture to 0°C in an ice bath.
 - Slowly add a solution of di-tert-butyl dicarbonate (1.3 equivalents) in THF to the reaction mixture.
 - Allow the reaction to warm to room temperature and stir overnight.
 - Remove the THF by rotary evaporation.
 - Wash the aqueous residue with ethyl acetate to remove any unreacted Boc₂O.
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